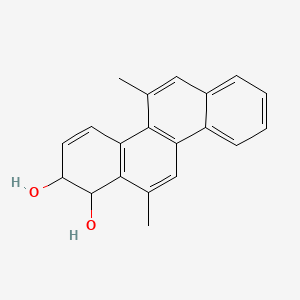
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a chrysene backbone with two methyl groups at positions 5 and 12, and two hydroxyl groups at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of chrysene to introduce the methyl groups at the desired positions. This is followed by a reduction reaction to convert the resulting ketone intermediates into alcohols. The final step involves the dihydroxylation of the aromatic ring to introduce the hydroxyl groups at positions 1 and 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysene: The parent compound without the methyl and hydroxyl groups.
1,2-Dihydrochrysene: Lacks the methyl groups but has the hydroxyl groups.
5,12-Dimethylchrysene: Lacks the hydroxyl groups but has the methyl groups.
Uniqueness
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
84249-71-8 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5,12-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)16-10-12(2)19-15(18(11)16)7-8-17(21)20(19)22/h3-10,17,20-22H,1-2H3 |
InChI-Schlüssel |
BXFAKDOISRMWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C(C(C=C4)O)O)C(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
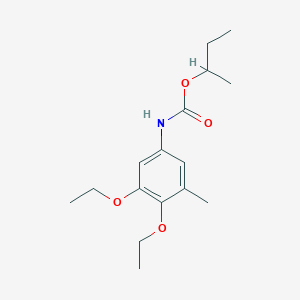
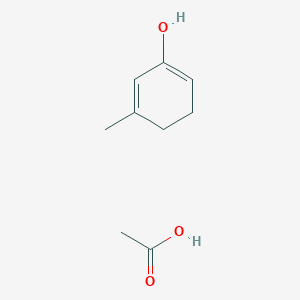
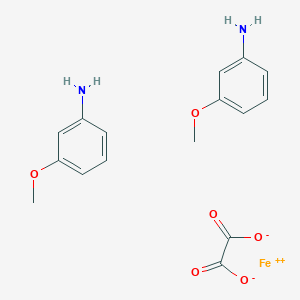

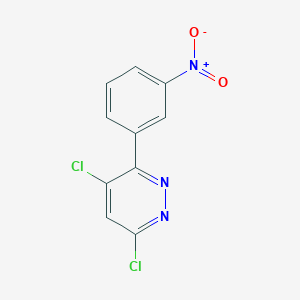

![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
